molecular formula C25H24F3N5O5 B2960818 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922045-69-0

3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2960818
CAS No.: 922045-69-0
M. Wt: 531.492
InChI Key: SVPCJWYRGYFZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. This scaffold is substituted with a 3-(trifluoromethyl)benzyl group at position 5 and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O5/c1-36-19-10-16(11-20(37-2)21(19)38-3)23(34)29-7-8-33-22-18(12-31-33)24(35)32(14-30-22)13-15-5-4-6-17(9-15)25(26,27)28/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCJWYRGYFZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the expression levels of its targets

Biological Activity

The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, providing insights into its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25F3N4O3C_{26}H_{25}F_{3}N_{4}O_{3}. Its structure includes multiple functional groups that may contribute to its biological activity:

  • Trimethoxy group : Potentially enhances solubility and bioavailability.
  • Trifluoromethyl group : Known to influence metabolic stability and lipophilicity.
  • Pyrazolo[3,4-d]pyrimidine moiety : Associated with various pharmacological activities including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to the compound . For instance, compounds containing a pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines:

  • In vitro studies : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54949.85Induction of apoptosis
Compound BMDA-MB-2310.07Autophagy induction
Compound CHepG21.30Cyclin-dependent kinase inhibition

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2. Further studies are needed to elucidate the specific pathways affected by this compound.

Study 1: Synthesis and Evaluation of Related Compounds

A study conducted by Fan et al. (2022) explored a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to This compound exhibited notable cytotoxicity against A549 cell lines with IC50 values comparable to well-known chemotherapeutic agents .

Study 2: Mechanistic Insights

Zheng et al. (2022) investigated the mechanism of action for pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at G1/S phase .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen Substitutions : The 3-(trifluoromethyl)benzyl group (target compound) offers greater metabolic resistance compared to 2-fluorobenzyl () but may increase steric hindrance .

Computational and Bioactivity Comparisons

Similarity Metrics and Docking Affinity

  • Tanimoto Coefficients : Structural similarity analysis using Morgan fingerprints (Tanimoto ≥0.5) groups compounds with shared Murcko scaffolds, enabling direct comparison of binding affinities . The target compound’s trimethoxybenzamide may cluster separately from analogues with smaller substituents (e.g., 2-ethoxy in ), suggesting divergent bioactivity profiles .
  • Docking Variability: Minor substituent changes (e.g., methoxy vs. ethoxy) alter interactions with binding pockets. For example, the 3,4,5-trimethoxy group’s bulk may reduce affinity for compact active sites compared to 4-(trifluoromethyl)benzamide () .

Bioactivity Clustering

demonstrates that compounds with similar structural motifs cluster by bioactivity. The target compound’s trifluoromethyl and methoxy groups likely position it within a cluster of kinase inhibitors, whereas analogues with aliphatic amides () may exhibit reduced potency due to weaker target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.